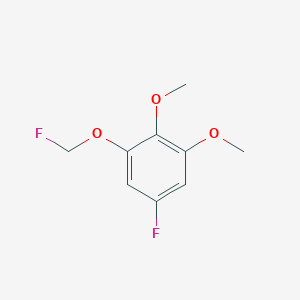
1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol . This compound is characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene involves several steps. One common method includes the reaction of 1,2-dimethoxybenzene with fluorinating agents under controlled conditions to introduce the fluorine atoms. The reaction conditions typically involve the use of reagents such as tetrabutylammonium iodide and boron trichloride . Industrial production methods may involve large-scale synthesis using similar reagents but optimized for higher yields and purity.
Chemical Reactions Analysis
1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include various biochemical reactions that lead to the desired effects .
Comparison with Similar Compounds
1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene can be compared with similar compounds such as:
1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene: Similar structure but different substitution pattern.
1-Fluoro-3,5-dimethoxybenzene: Lacks the fluoromethoxy group.
1,2,3-Trimethoxybenzene: Contains three methoxy groups without fluorine atoms. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H10F2O3 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
5-fluoro-1-(fluoromethoxy)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O3/c1-12-7-3-6(11)4-8(14-5-10)9(7)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
HZYZHPHLOLOPFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)OCF)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


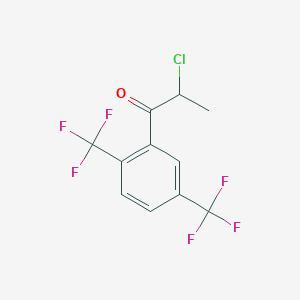

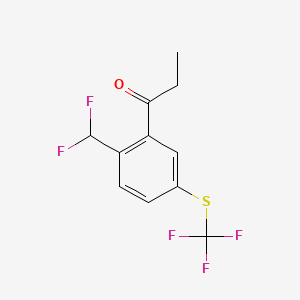
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14053189.png)

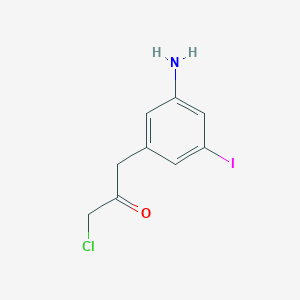
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)
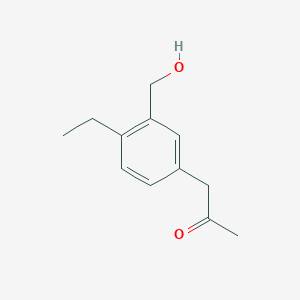
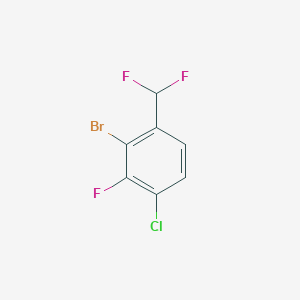
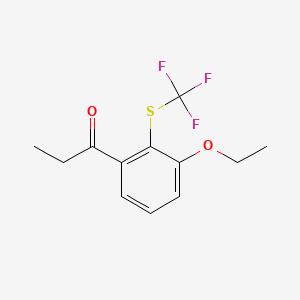
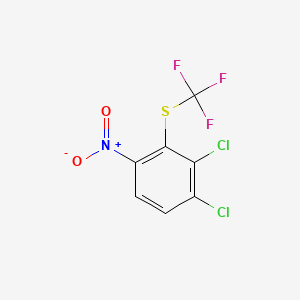
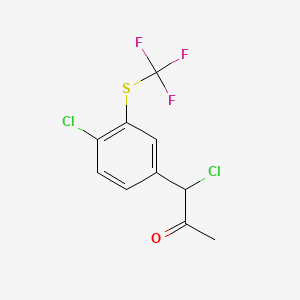
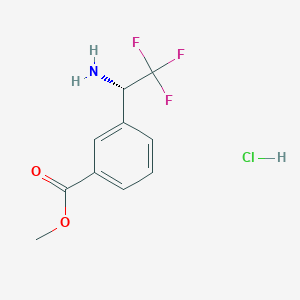
![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B14053261.png)
